3-Phenylpropyl 4-methylbenzenesulfonate
Overview
Description
3-Phenylpropyl 4-methylbenzenesulfonate: is an organic compound with the molecular formula C16H18O3S and a molecular weight of 290.38 g/mol . It is a derivative of benzenesulfonic acid and is characterized by the presence of a phenylpropyl group attached to the sulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Phenylpropyl 4-methylbenzenesulfonate typically involves the reaction of 3-phenylpropan-1-ol with p-toluenesulfonyl chloride in the presence of a base such as triethylamine or pyridine . The reaction is carried out in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
3-Phenylpropan-1-ol+p-Toluenesulfonyl chloride→3-Phenylpropyl 4-methylbenzenesulfonate
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
3-Phenylpropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative cleavage of the sulfonate group can yield different products depending on the reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Reduction: The major product is 3-phenylpropan-1-ol.
Oxidation: Products vary based on the oxidizing agent used and can include carboxylic acids and aldehydes.
Scientific Research Applications
3-Phenylpropyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a protecting group for alcohols.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 3-Phenylpropyl 4-methylbenzenesulfonate involves its role as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The phenylpropyl moiety can interact with various molecular targets, influencing the compound’s reactivity and specificity in chemical reactions .
Comparison with Similar Compounds
- 3-Phenylpropyl tosylate
- 4-Methylbenzenesulfonic acid 3-phenylpropyl ester
- Benzenepropanol, 1-(4-methylbenzenesulfonate)
Comparison:
3-Phenylpropyl 4-methylbenzenesulfonate is unique due to its specific combination of a phenylpropyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, 3-Phenylpropyl tosylate has a similar structure but may exhibit different reactivity due to variations in the substituent groups .
Properties
IUPAC Name |
3-phenylpropyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3S/c1-14-9-11-16(12-10-14)20(17,18)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTNYXPTUOOGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451036 | |
Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3742-75-4 | |
Record name | 3-PHENYLPROPYL 4-METHYLBENZENESULFONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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